molecular formula C9H12N2O2 B13543915 Methyl (S)-3-amino-3-(pyridin-4-yl)propanoate

Methyl (S)-3-amino-3-(pyridin-4-yl)propanoate

Cat. No.: B13543915
M. Wt: 180.20 g/mol
InChI Key: KZOZDDREXRFZJK-QMMMGPOBSA-N
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Description

Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate is an organic compound that features a pyridine ring attached to a propanoate moiety with an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and amino acids.

    Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The pyridine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3-[(pyridin-4-yl)amino]propanoate: A related compound with an oxo group instead of an amino group.

    N-(pyridin-4-yl)pyridin-4-amine: Another compound with a pyridine ring and amino group, but different structural arrangement.

Uniqueness

Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and an amino group makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (3S)-3-amino-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-8(10)7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3/t8-/m0/s1

InChI Key

KZOZDDREXRFZJK-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=NC=C1)N

Canonical SMILES

COC(=O)CC(C1=CC=NC=C1)N

Origin of Product

United States

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